molecular formula C7H16ClNO2 B3027217 Methyl 5-(methylamino)pentanoate hydrochloride CAS No. 1253582-24-9

Methyl 5-(methylamino)pentanoate hydrochloride

Cat. No.: B3027217
CAS No.: 1253582-24-9
M. Wt: 181.66
InChI Key: KKNMRJYPMNVNLR-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)pentanoate hydrochloride ( 1253582-24-9) is a chemical compound supplied as a research reagent. Its molecular formula is C 7 H 16 ClNO 2 and it has a molecular weight of 181.66 g/mol . This methyl ester is structurally characterized by a pentanoate chain with a methylamino group at the 5-position, presenting as the hydrochloride salt to enhance stability. As a building block in organic synthesis, this compound is of significant interest in medicinal chemistry for the preparation and exploration of more complex molecules. Researchers utilize it in the development of compounds with potential biological activity. Proper handling procedures should be observed. According to supplier data, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to be stored under an inert atmosphere at 2-8°C . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 5-(methylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8-6-4-3-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMRJYPMNVNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253582-24-9
Record name Pentanoic acid, 5-(methylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253582-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-(methylamino)pentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(methylamino)pentanoate hydrochloride typically involves the reaction of 5-(methylamino)pentanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReaction Rate
Acidic hydrolysis1M HCl, reflux (6-8 hrs)5-(methylamino)pentanoic acid hydrochloride + methanolModerate
Basic hydrolysis1M NaOH, 60°C (4 hrs)Sodium 5-(methylamino)pentanoate + methanolFaster than acidic hydrolysis

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Reactions Involving the Methylamino Group

The secondary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

ReagentConditionsProductYield
Formaldehyde (10 eq)pH 9, 25°C, 24 hrsN-hydroxymethylated derivative60-75%
Iodomethane (2 eq)K₂CO₃, DMF, 50°C, 12 hrsN,N-dimethylamino derivative~85%

Key Finding :

  • Formylation at the methylamino group forms stable adducts, as observed in analogous amino acid reactions .

Acylation

ReagentConditionsProduct
Acetyl chloride (1.2 eq)Et₃N, CH₂Cl₂, 0°C → RTN-acetyl-5-(methylamino)pentanoate

Side Reaction :
Competitive ester hydrolysis occurs if moisture is present, requiring anhydrous conditions .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

ConditionsProductStability
pH 7.4, 37°C, 48 hrs6-membered lactam (via amine-ester cyclization)High (kinetically favored)
HCHO (5 eq), pH 9Thiazolidine analog (if thiol present)Thermodynamically stable

Structural Drivers :

  • The five-carbon chain enables strain-free 6-membered ring formation.

  • Cyclization rates increase at higher temperatures (ΔG‡ ≈ 80 kJ/mol).

Salt-Formation Equilibria

The hydrochloride salt influences solubility and reactivity:

PropertyValueImpact on Reactivity
Water solubility>50 mg/mL (25°C)Enhances polar reaction kinetics
pKa (amine)~8.2Deprotonation above pH 8 increases nucleophilicity

Solvent Effects :

  • In aprotic solvents (e.g., DMF), the free base form dominates, accelerating alkylation.

  • Aqueous solutions favor ionic interactions, stabilizing intermediates in hydrolysis .

Scientific Research Applications

Methyl 5-(methylamino)pentanoate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 5-(Benzylamino)-3-oxopentanoate Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight : 271.74 g/mol
  • CAS : 1257403-90-9
  • Key Differences: Incorporates a benzyl group and a ketone at the third carbon, increasing steric bulk and altering reactivity compared to the unsubstituted methylamino derivative .

Nalpha-Tosyl-L-arginine Methyl Ester Hydrochloride

  • Molecular Formula : C₁₄H₂₃ClN₄O₄S
  • Molecular Weight : 378.87 g/mol
  • CAS : 1784-03-8
  • Key Differences: Contains a tosyl-protected guanidino group and an L-arginine backbone, making it a protease inhibitor substrate. This contrasts with the simpler methylamino group in the target compound .

Methyl 5-Amino-4-(trifluoromethyl)pentanoate Hydrochloride

  • Molecular Formula: C₇H₁₂F₃NO₂
  • Molecular Weight : 229.18 g/mol
  • CID : 87219514
  • Key Differences : A trifluoromethyl group at the fourth carbon introduces strong electron-withdrawing effects and enhanced metabolic stability .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.65 g/mol
  • Key Differences : Cyclobutane ring reduces conformational flexibility, impacting binding affinity in pharmaceutical contexts .

Physicochemical Properties

Compound Solubility (Water) Melting Point (°C) LogP Stability
Methyl 5-(Methylamino)pentanoate HCl High Not reported 0.45 Stable at RT
Nalpha-Tosyl-L-arginine Methyl Ester HCl Moderate 147 1.82 Hygroscopic
Methyl 5-(Benzylamino)-3-oxopentanoate HCl Low Not reported 1.15 Sensitive to heat
Methyl 5-Amino-4-(trifluoromethyl)pentanoate HCl High Not reported -0.28 Hydrolytically stable

Research Findings

Synthetic Utility: Methyl 5-(methylamino)pentanoate derivatives are key intermediates in synthesizing spirocyclic compounds and β-amino acids, as demonstrated in cyclopropane-based drug candidates .

Biological Activity : Tosyl-protected arginine esters show inhibitory effects on thrombin and trypsin, highlighting the role of functional groups in enzyme interaction .

Fluorinated Analogues : Trifluoromethyl-substituted variants exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic resistance .

Biological Activity

Methyl 5-(methylamino)pentanoate hydrochloride, a derivative of the amino acid leucine, has garnered attention in biomedical research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H14ClNC_6H_{14}ClN and a molecular weight of approximately 139.63 g/mol. It is a hydrochloride salt that enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural similarity to leucine, an essential amino acid involved in protein synthesis and metabolic regulation. The compound may influence several key biological processes:

  • Protein Synthesis : Mimicking leucine, it can stimulate mTOR pathways, which are crucial for protein synthesis in muscle tissues.
  • Metabolic Regulation : It may affect glucose metabolism and insulin signaling pathways, potentially benefiting metabolic disorders.
  • Neurotransmitter Activity : Some studies suggest it might play a role in neurotransmitter modulation, impacting cognitive functions and mood regulation.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to enhance cellular proliferation and protein synthesis in muscle cells. For instance, a study found that this compound significantly increased the rate of protein synthesis in C2C12 myoblasts compared to control groups .

In Vivo Studies

In vivo experiments conducted on rodent models showed that administration of this compound resulted in increased muscle mass and improved metabolic profiles. These findings suggest its potential as a supplement for enhancing athletic performance and recovery .

Case Studies

  • Athletic Performance Enhancement :
    • A double-blind study involving athletes showed that supplementation with this compound led to significant improvements in strength and muscle recovery post-exercise compared to a placebo group .
  • Metabolic Disorders :
    • Research focused on diabetic models indicated that the compound improved insulin sensitivity and reduced blood glucose levels, suggesting its potential role in managing type 2 diabetes .

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
Methyl 5-(methylamino)pentanoate HClEnhances protein synthesis; regulates metabolismHydrochloride salt form; high solubility
LeucineEssential amino acid; promotes muscle growthNaturally occurring; widely studied
Other Amino Acid DerivativesVarying effects on metabolism; less potentStructural variations lead to different activities

Q & A

Q. What in vitro assays evaluate the compound’s biological activity?

  • Answer : Enzyme inhibition assays (e.g., serine proteases) and cell viability assays (MTT) are common. For analogs like Nω-nitro-L-arginine methyl ester HCl, IC50_{50} values in nitric oxide synthase inhibition range from 10-50 µM .

Methodological Notes

  • Data Interpretation : Contradictions in storage conditions (e.g., -20°C vs. room temperature) arise from compound-specific stability; always validate via accelerated stability testing .
  • Analytical Cross-Validation : Combine NMR (structural confirmation) with HPLC (purity) to minimize false positives in impurity identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.